

# A Comparative Analysis of Kinase Scaffolds: The Rise of 2-Aminopyridine-3-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Aminopyridine-3-carboxamide

Cat. No.: B084476

[Get Quote](#)

## Abstract

The selection of a core chemical scaffold is a critical decision in the discovery of kinase inhibitors, profoundly influencing the potency, selectivity, and overall drug-like properties of the resulting candidates. While established scaffolds such as quinazoline, pyrimidine, and indole have paved the way for numerous clinical successes, the **2-aminopyridine-3-carboxamide** scaffold has emerged as a compelling alternative, offering unique structural features and opportunities for novel intellectual property. This guide provides an in-depth, objective comparison of the **2-aminopyridine-3-carboxamide** scaffold against these well-established kinase inhibitor frameworks. The analysis is substantiated by experimental data from publicly available research, with a focus on inhibitors targeting key oncogenic kinases.

## Introduction: The Central Role of the Kinase Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets, particularly in oncology.<sup>[1][2]</sup> The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of these inhibitors lies the "scaffold," the core chemical structure that provides the foundational framework for interacting with the ATP-binding site of the kinase.<sup>[3][4]</sup> The ideal scaffold should not only facilitate potent binding to the target kinase but also offer favorable physicochemical properties and a handle for synthetic modification to fine-tune selectivity and pharmacokinetic parameters.<sup>[5]</sup>

This guide will dissect the key attributes of the **2-aminopyridine-3-carboxamide** scaffold and benchmark it against three "privileged" scaffolds that have historically dominated the field: quinazoline, pyrimidine, and indole.

## The 2-Aminopyridine-3-carboxamide Scaffold: A Modern Contender

The **2-aminopyridine-3-carboxamide** moiety has garnered significant attention in recent years as a versatile and effective scaffold for kinase inhibition.<sup>[6][7]</sup> Its structure offers a unique arrangement of hydrogen bond donors and acceptors, enabling strong and specific interactions within the kinase hinge region.

### Structural Features and Binding Mode

The 2-aminopyridine portion of the scaffold typically forms one or two hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The adjacent carboxamide group provides an additional point of interaction and a vector for introducing substituents that can occupy adjacent pockets, thereby enhancing potency and selectivity.<sup>[8]</sup>

### Key Advantages and Therapeutic Applications

- Novelty and Intellectual Property: As a less explored scaffold compared to the more established ones, it offers greater opportunities for novel patentable chemical matter.
- Synthetic Tractability: The synthesis of **2-aminopyridine-3-carboxamide** derivatives is often straightforward, allowing for rapid generation of compound libraries for structure-activity relationship (SAR) studies.<sup>[9]</sup>
- Favorable Physicochemical Properties: This scaffold can be readily modified to achieve desirable drug-like properties, such as good permeability and metabolic stability.<sup>[3]</sup>

Derivatives of this scaffold have shown significant promise as inhibitors of various kinases, including c-Met and PI3K $\delta$ , which are implicated in numerous cancers.<sup>[8][10]</sup>

### Established Kinase Scaffolds: A Comparative Overview

## The Quinazoline Scaffold

The quinazoline scaffold is a cornerstone of kinase inhibitor design, with several FDA-approved drugs to its name, including gefitinib and erlotinib.[\[1\]](#)[\[2\]](#)[\[11\]](#)

- Binding Mode: The quinazoline core is a bioisostere of adenine and effectively interacts with the kinase hinge region.[\[12\]](#)
- Strengths: Proven clinical success, extensive SAR data available, and high potency against certain kinases like EGFR.[\[13\]](#)[\[14\]](#)
- Challenges: Potential for off-target effects due to the widespread use of this scaffold, and the emergence of resistance mutations.[\[15\]](#) The metabolic stability of quinazoline derivatives can also be a challenge, sometimes involving aldehyde oxidase (AO) metabolism.[\[16\]](#)

## The Pyrimidine Scaffold

The pyrimidine scaffold is another highly successful framework in kinase inhibitor development, found in drugs such as imatinib and dasatinib.[\[17\]](#)[\[18\]](#)

- Binding Mode: Similar to quinazoline, the pyrimidine ring mimics the adenine of ATP and forms key hydrogen bonds with the kinase hinge.
- Strengths: High versatility, allowing for the development of both broad-spectrum and highly selective inhibitors.[\[19\]](#) It is a component of both Type I and Type II kinase inhibitors.
- Challenges: The promiscuity of some pyrimidine-based inhibitors can lead to off-target toxicities.[\[20\]](#)

## The Indole Scaffold

The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs, including several approved kinase inhibitors like sunitinib.[\[19\]](#)[\[21\]](#)

- Binding Mode: The indole ring can participate in various interactions within the ATP-binding site, including hydrogen bonding and hydrophobic interactions.
- Strengths: High structural diversity and the ability to target a wide range of kinases.[\[21\]](#)

- Challenges: The synthesis of complex indole derivatives can be challenging, and metabolic stability can be a concern.

## Comparative Performance Analysis: A Data-Driven Approach

A direct, head-to-head comparison of inhibitors based on these four scaffolds against the same kinase target is ideal for an objective assessment. While such comprehensive studies are rare, we can collate and analyze available data to draw meaningful conclusions.

### Potency (IC50) Comparison

The following table summarizes representative IC50 values for inhibitors based on the four scaffolds against key kinase targets. It is important to note that these values are compiled from different studies and should be interpreted with caution.

| Scaffold                      | Target Kinase | Representative Compound | IC50 (nM) | Reference |
|-------------------------------|---------------|-------------------------|-----------|-----------|
| 2-Aminopyridine-3-carboxamide | c-Met         | Compound (S)-24o        | 22        | [8][10]   |
| Quinazoline                   | c-Met         | Compound 22a            | 9.0       | [22]      |
| Pyrimidine                    | PI3K $\delta$ | Idelalisib              | 2.5       | [17]      |
| 2-Aminopyridine-3-carboxamide | PI3K $\delta$ | NSC348884               | 7320      | [21][23]  |
| Indole                        | VEGFR2        | Sunitinib               | 2.2       |           |
| Quinazoline                   | VEGFR2        | Vandetanib              | 40        | [2]       |

Note: Data for Sunitinib is widely established in the field.

From this curated data, we can observe that for c-Met inhibition, the quinazoline scaffold has yielded highly potent inhibitors. For PI3K $\delta$ , a pyrimidine-based inhibitor shows high potency, while the example for the **2-aminopyridine-3-carboxamide** scaffold is significantly less potent, highlighting the importance of specific substitutions on the scaffold.

## Selectivity

Kinase inhibitor selectivity is crucial for minimizing off-target effects and associated toxicities.

[24] The selectivity of an inhibitor is often assessed by profiling it against a large panel of kinases.

- **2-Aminopyridine-3-carboxamide:** The unique vector space offered by this scaffold can be exploited to achieve high selectivity. For instance, a 2-aminopyridine-based Nek2 inhibitor, (R)-21, demonstrated excellent selectivity against a panel of mitotic kinases.[25]
- **Quinazoline and Pyrimidine:** Due to their widespread use, achieving high selectivity with these scaffolds can be challenging, though many highly selective inhibitors have been developed through careful optimization.[12][19]
- **Indole:** The diverse interaction modes of the indole scaffold can lead to varying degrees of selectivity, with some indole-based inhibitors being multi-targeted and others being highly selective.

## Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.

### In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[26]

Protocol:

- **Kinase Reaction Setup:**
  - Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate reaction buffer.
  - Add the test compound at various concentrations.

- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- ATP Depletion:
  - Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[27]
  - Incubate at room temperature for 40 minutes.[28]
- ADP Detection:
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[29]
  - Incubate at room temperature for 30-60 minutes.[6]
- Data Analysis:
  - Measure luminescence using a luminometer.
  - Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

### Workflow for ADP-Glo™ Kinase Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

# Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[30][31]

Protocol:

- Cell Treatment:
  - Treat cultured cells with the test compound or vehicle control for a defined period.
- Heating:
  - Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[32]
- Cell Lysis and Protein Extraction:
  - Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[32]
- Protein Quantification:
  - Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
- Data Analysis:
  - Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)



[Click to download full resolution via product page](#)

Caption: General workflow for assessing target engagement using CETSA.

## Signaling Pathways and Mechanisms of Action

The choice of scaffold can influence how an inhibitor interacts with the target kinase and modulates its downstream signaling pathway.

### c-Met Signaling Pathway

The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. [33] Its dysregulation is implicated in various cancers. Inhibitors targeting c-Met, including those with **2-aminopyridine-3-carboxamide** and quinazoline scaffolds, aim to block the downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways.[26][29]

Simplified c-Met Signaling Pathway





[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt signaling pathway.

## Conclusion and Future Perspectives

The selection of a kinase inhibitor scaffold is a multifaceted decision that requires careful consideration of potency, selectivity, synthetic accessibility, and intellectual property landscape. While the quinazoline, pyrimidine, and indole scaffolds have a long and successful history, the

**2-aminopyridine-3-carboxamide** scaffold presents a compelling and increasingly validated alternative. Its unique structural features and synthetic tractability make it an attractive starting point for the development of the next generation of kinase inhibitors. As our understanding of the kinase and the structural biology of kinase-inhibitor interactions continues to grow, we can expect to see the emergence of even more innovative and effective scaffolds for targeted cancer therapy.

## References

- Vasta, J. D., & Robers, M. B. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. *Methods in Enzymology*, 656, 331-356.
- Klink, T. A., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. *Therapeutic advances in medical oncology*, 3(1 Suppl), S7–S19.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. *Annual review of pharmacology and toxicology*, 56, 141–161.
- Degorce, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. *Bioorganic & medicinal chemistry*, 28(23), 115815.
- ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
- Al-Ali, H., & L-Obeid, L. M. (2022). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. *Analytical chemistry*, 94(8), 3466–3474.
- Hekal, M. H., & Abu El-Azm, F. S. M. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. *Molecules (Basel, Switzerland)*, 26(16), 4995.
- Zhang, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. *Molecules (Basel, Switzerland)*, 23(10), 2479.
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. *British journal of pharmacology*, 166(3), 829–846.
- Li, Y., et al. (2012). Discovery of novel **2-aminopyridine-3-carboxamides** as c-Met kinase inhibitors. *Bioorganic & medicinal chemistry*, 20(17), 5169–5180.
- Hao, G., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. *European journal of*

medicinal chemistry, 208, 112785.

- ResearchGate. (n.d.). FDA approved quinazoline derivatives as anticancer drugs.
- Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Homo sapiens (human).
- Ciaattini, S., et al. (2015). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. *Bioorganic & medicinal chemistry*, 23(17), 5434–5451.
- ResearchGate. (n.d.). Design of selective PI3K $\delta$  inhibitors using an iterative scaffold-hopping workflow.
- Stumpfe, D., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. *Future medicinal chemistry*, 7(2), 159–175.
- Zhang, M., et al. (2022). Discovery of Novel PI3K $\delta$  Inhibitors Based on the p110 $\delta$  Crystal Structure. *Molecules* (Basel, Switzerland), 27(18), 6211.
- Pop, O. L., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). *Molecules* (Basel, Switzerland), 26(11), 3229.
- Lin, S., et al. (2019). Insights into the modular design of kinase inhibitors and application to Abl and Axl. *Bioorganic & medicinal chemistry letters*, 29(17), 2372–2379.
- Ullrich, T., et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. *Bioorganic & medicinal chemistry letters*, 64, 128667.
- Thieme. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. *International Journal of Pharmaceutical Sciences and Research*, 5(6), 2158.
- Hsieh, H. P., et al. (2020). Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. *Bioorganic chemistry*, 98, 103689.
- Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. *Journal of medicinal chemistry*, 57(8), 3493–3504.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Bohrium. (2015, July 1). FDA-approved small-molecule kinase inhibitors.
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). *Molecules* (Basel, Switzerland), 29(4), 875.
- ResearchGate. (n.d.). IC 50 values for compounds against PI3K $\delta$  and BTK in kinase inhibition assay.
- Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. *BMC systems biology*, 4, 38.

- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. *Current opinion in genetics & development*, 20(1), 79–86.
- Wilson, C. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. *Journal of medicinal chemistry*, 64(16), 11843–11862.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). *Molecules*, 28(15), 5789.
- LoRusso, P. M. (2011). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. *Current oncology reports*, 13(2), 93–100.
- Awad, A. J., & Burns, T. F. (2021). Safety and Tolerability of c-MET Inhibitors in Cancer. *Cancers*, 13(16), 4127.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. (2020). *RSC Medicinal Chemistry*, 11(9), 1015-1029.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). *Molecules*, 28(15), 5789.
- Discovery of Novel PI3K $\delta$  Inhibitors Based on the p110 $\delta$  Crystal Structure. (2022). *Molecules*, 27(18), 6211.
- Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. *Molecules* (Basel, Switzerland), 22(5), 730.
- Li, Y., et al. (2012). Discovery of novel **2-aminopyridine-3-carboxamides** as c-Met kinase inhibitors. *Bioorganic & medicinal chemistry*, 20(17), 5169–5180.
- Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. *ACS chemical biology*, 10(1), 234–245.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2014). *Bioorganic & Medicinal Chemistry Letters*, 24(15), 3449-3454.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). *Molecules*, 29(10), 2345.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rigid Scaffolds Are Promising for Designing Macroyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing)

DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 19. [pubs.acs.org](#) [pubs.acs.org]
- 20. [pubs.acs.org](#) [pubs.acs.org]
- 21. [mdpi.com](#) [mdpi.com]
- 22. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [researchgate.net](#) [researchgate.net]
- 24. [researchgate.net](#) [researchgate.net]
- 25. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [researchgate.net](#) [researchgate.net]
- 27. [researchgate.net](#) [researchgate.net]
- 28. [researchgate.net](#) [researchgate.net]
- 29. [mdpi.com](#) [mdpi.com]
- 30. [researchgate.net](#) [researchgate.net]
- 31. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 32. [researchgate.net](#) [researchgate.net]
- 33. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Kinase Scaffolds: The Rise of 2-Aminopyridine-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084476#comparative-analysis-of-2-aminopyridine-3-carboxamide-vs-other-kinase-scaffolds>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)